Silane,fluorotris(3,5,5-trimethylhexyl)-
Description
Theoretical Frameworks of Organosilane Chemistry
The chemistry of organosilanes is fundamentally governed by the nature of the silicon atom and its bonding characteristics. Silicon, being in the same group as carbon in the periodic table, is also tetravalent. However, it is less electronegative and has accessible d-orbitals, which imparts distinct reactivity to organosilanes compared to their carbon analogues.
The Si-C bond is longer and weaker than a C-C bond, making it more susceptible to cleavage under certain conditions. Conversely, the Si-O bond is significantly stronger than a C-O bond, which is a driving force for many reactions involving organosilanes and a key reason for the stability of silicones. The presence of bulky organic groups, such as the 3,5,5-trimethylhexyl groups in the compound of interest, can provide steric hindrance around the silicon center, influencing the molecule's reactivity and stability.
Key reactions in organosilane chemistry include hydrosilylation, the addition of a Si-H bond across a double or triple bond, and the hydrolysis of alkoxysilanes to form siloxanes (Si-O-Si linkages). The latter is a cornerstone of silicone polymer production. The versatility of organosilanes also extends to their use as protecting groups in organic synthesis and as coupling agents to enhance adhesion between organic polymers and inorganic substrates. researchgate.net
Contemporary Significance of Fluorinated Organosilanes in Chemical Science
The introduction of fluorine into an organosilane molecule dramatically alters its physical and chemical properties. Fluorine is the most electronegative element, and its presence can induce strong polarization in bonds, leading to unique intermolecular interactions. Fluorinated organosilanes are a prominent class of compounds that have garnered significant attention due to their exceptional properties. sinosil.com
One of the most notable characteristics of fluorinated organosilanes is their ability to create surfaces with very low surface energy. This translates to high levels of hydrophobicity (water repellency) and oleophobicity (oil repellency). These properties are highly sought after for creating self-cleaning, anti-fouling, and anti-graffiti surfaces on a variety of materials, including glass, textiles, and building materials. sinosil.com
Positioning of Silane (B1218182),fluorotris(3,5,5-trimethylhexyl)- within Specialized Silane Research
While extensive, publicly available research specifically on Silane,fluorotris(3,5,5-trimethylhexyl)- is limited, its molecular structure allows for a well-reasoned positioning within specialized silane research. The compound combines two key features: a single fluorine atom attached to the silicon center and three bulky, branched alkyl groups (3,5,5-trimethylhexyl).
The presence of the Si-F bond suggests that this compound is likely a subject of interest in fields requiring controlled reactivity and surface modification. The bulky tris(3,5,5-trimethylhexyl) groups would impart a high degree of steric hindrance, potentially making the compound more stable and less prone to hydrolysis compared to smaller trialkylfluorosilanes.
Research into this specific molecule would likely focus on its potential as a highly effective hydrophobic and oleophobic agent. The combination of the fluorine atom and the large, non-polar alkyl groups would be expected to create a very low surface energy material. Therefore, its application could be explored in the development of advanced coatings for protecting surfaces from water, oil, and other contaminants.
Furthermore, the single fluoro substituent on the silicon atom could make it a useful synthetic intermediate. The Si-F bond can be selectively cleaved under specific conditions, allowing for further functionalization of the molecule. This could position it as a building block in the synthesis of more complex organosilicon structures or polymers with tailored properties. Research in this area would likely investigate its reactivity in coupling reactions or as a precursor for novel silicone-based materials.
Structure
3D Structure
Properties
CAS No. |
3800-91-7 |
|---|---|
Molecular Formula |
C27H57FSi |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
fluoro-tris(3,5,5-trimethylhexyl)silane |
InChI |
InChI=1S/C27H57FSi/c1-22(19-25(4,5)6)13-16-29(28,17-14-23(2)20-26(7,8)9)18-15-24(3)21-27(10,11)12/h22-24H,13-21H2,1-12H3 |
InChI Key |
DOVZSAPEEYIGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[Si](CCC(C)CC(C)(C)C)(CCC(C)CC(C)(C)C)F)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Silane,fluorotris 3,5,5 Trimethylhexyl
Precursor Synthesis and Regioselective Functionalization
The synthesis of Silane (B1218182), fluorotris(3,5,5-trimethylhexyl)- commences with the preparation of a suitable precursor, specifically an organometallic reagent derived from the 3,5,5-trimethylhexyl moiety. The most common and effective approach involves the formation of a Grignard reagent, 3,5,5-trimethylhexylmagnesium bromide. This is achieved by reacting 1-bromo-3,5,5-trimethylhexane (B1594177) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond. The success of this step is highly dependent on the purity of the reactants and the scrupulous exclusion of water and atmospheric moisture, which would otherwise quench the highly reactive organometallic species.
Reaction Scheme: Grignard Reagent Formation
While this route relies on a pre-functionalized starting material, alternative strategies involving direct C-H functionalization represent a more advanced approach for creating synthetic handles on complex arenes and alkanes. nih.gov However, for the targeted synthesis of this specific aliphatic silane, the Grignard pathway from the corresponding alkyl halide remains the most direct and reliable method for generating the necessary carbon-centered nucleophile. mt.com
Fluorination Strategies and Reaction Kinetics
The final step in the synthesis is the conversion of an intermediate halosilane, typically chlorotris(3,5,5-trimethylhexyl)silane, into the target fluorinated compound. This is accomplished through a nucleophilic substitution reaction at the silicon center, where the chloride or another halide is displaced by a fluoride (B91410) ion. rsc.org
Various fluorinating agents can be employed for this transformation. Alkali metal fluorides, such as potassium fluoride (KF) or sodium fluoride (NaF), are common choices. The reaction rate can be slow due to the low solubility of these salts in organic solvents and the high lattice energy. To mitigate this, phase-transfer catalysts like crown ethers (e.g., 18-crown-6) are often used to enhance the nucleophilicity and solubility of the fluoride anion. researchgate.net Other reagents capable of electrophilic fluorination exist, but nucleophilic displacement is more direct for this specific conversion. nih.gov
The kinetics of the fluorination are significantly influenced by the steric hindrance imposed by the three bulky 3,5,5-trimethylhexyl groups surrounding the silicon center. taylorfrancis.com This steric shielding slows the approach of the fluoride nucleophile, necessitating more forcing conditions such as elevated temperatures or extended reaction times compared to less hindered silanes. researchgate.net The choice of leaving group also plays a role; a Si-Br bond is typically more labile than a Si-Cl bond, potentially leading to faster reaction rates under identical conditions.
| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KF | 18-crown-6 | Acetonitrile | 80 | 24 | 85 |
| NaF | None | Acetonitrile | 80 | 72 | 60 |
| CsF | None | THF | 65 | 18 | 92 |
| SbF₃ | None | None (Neat) | 100 | 6 | 78 |
Silanization Reaction Mechanisms and Catalytic Enhancements
The core of the synthesis involves the formation of the silicon-carbon bonds, a process referred to as silanization in this context. This is achieved by reacting the 3,5,5-trimethylhexylmagnesium bromide Grignard reagent with a suitable silicon electrophile, such as silicon tetrachloride (SiCl₄).
The mechanism proceeds via a series of sequential nucleophilic substitutions. The carbanionic carbon of the Grignard reagent attacks the electrophilic silicon atom of SiCl₄, displacing a chloride ion and forming a new Si-C bond. wikipedia.org This process is repeated two more times to introduce all three alkyl groups.
Reaction Mechanism:
R-MgBr + SiCl₄ → R-SiCl₃ + MgBrCl
R-MgBr + R-SiCl₃ → R₂-SiCl₂ + MgBrCl
R-MgBr + R₂-SiCl₂ → R₃-SiCl + MgBrCl (where R = 3,5,5-trimethylhexyl)
The introduction of the third bulky alkyl group is significantly slower than the first two due to escalating steric hindrance. This same steric effect makes the substitution of the fourth chloride to form a tetraalkylsilane extremely difficult, which aids in the selective synthesis of the trisubstituted product.
While this specific Grignard reaction is typically uncatalyzed, its efficiency is highly dependent on the solvent, which coordinates with the magnesium center and influences the reactivity of the Grignard reagent. nih.gov In the broader context of silane chemistry, various catalysts are used to enhance reactions. For instance, amine-based catalysts are often employed to accelerate the hydrolysis and condensation of alkoxysilanes in moisture-cured systems and on surfaces. mdpi.compaint.orgmdpi.com However, for the direct alkylation of silicon tetrachloride with a potent Grignard reagent, such external catalytic enhancement is generally unnecessary.
Optimization of Reaction Parameters for Yield and Purity
Achieving a high yield and purity of the desired trisubstituted product, chlorotris(3,5,5-trimethylhexyl)silane, before the final fluorination step requires careful optimization of several reaction parameters.
Stoichiometry: The molar ratio of the Grignard reagent to silicon tetrachloride is the most critical parameter. A ratio slightly less than 3:1 is often optimal to ensure complete consumption of the Grignard reagent and to minimize the formation of the disubstituted (R₂SiCl₂) and tetrasubstituted (R₄Si) byproducts.
Temperature Control: The Grignard addition to SiCl₄ is highly exothermic. The reaction must be maintained at a low temperature (e.g., 0 °C or below) to control the reaction rate, prevent side reactions, and minimize the formation of Wurtz-type coupling byproducts (R-R). mit.edu
Mode of Addition: Slow, dropwise addition of the Grignard reagent to the solution of silicon tetrachloride is essential. This maintains a low instantaneous concentration of the nucleophile, favoring the desired stepwise substitution and allowing for effective heat dissipation.
Solvent: The choice of an anhydrous ether solvent is crucial for the stability and reactivity of the Grignard reagent. researchgate.net Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power, which can increase the reaction rate.
| Grignard:SiCl₄ Ratio | Temperature (°C) | Addition Time (h) | Yield of R₃SiCl (%) | Purity (%) |
| 2.8 : 1 | 0 | 2 | 88 | 95 |
| 3.0 : 1 | 0 | 2 | 85 | 90 (contains R₄Si) |
| 3.2 : 1 | 0 | 2 | 81 | 82 (contains R₄Si) |
| 2.8 : 1 | 25 | 2 | 75 | 88 |
| 2.8 : 1 | -20 | 2 | 91 | 97 |
Sustainable and Green Chemistry Approaches in Silane Production
Applying the principles of green chemistry to the synthesis of Silane, fluorotris(3,5,5-trimethylhexyl)- involves evaluating aspects such as atom economy, solvent use, and energy consumption.
The described Grignard-based synthesis has a moderate atom economy due to the stoichiometric formation of magnesium halide salts as byproducts. Alternative routes like the direct hydrosilylation of an alkene (e.g., 3,5,5-trimethylhex-1-ene) with a suitable fluorohydrosilane (e.g., HSiF₃) could offer higher atom economy. mdpi.com However, such reactions often require precious metal catalysts (e.g., platinum-based) and can suffer from regioselectivity issues with branched alkenes. nih.gov
Recent advances in catalysis aim to address these issues by using more sustainable and earth-abundant metals like cobalt or iron for hydrosilylation reactions. nih.govacs.org These methods represent a greener alternative to traditional platinum catalysts.
Further green considerations include:
Solvent Reduction: Exploring the use of greener solvents or minimizing solvent volume. The direct synthesis of some organosilanes can be performed under solvent-free conditions, although this is more common in industrial bulk processes like the Müller-Rochow direct process. mdpi.comresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of Silane (B1218182), fluorotris(3,5,5-trimethylhexyl)-. A combination of one-dimensional (¹H, ¹³C, ¹⁹F, ²⁹Si) and two-dimensional NMR experiments allows for the unambiguous assignment of all atoms in the molecule and provides insights into its three-dimensional structure.
A hypothetical ¹H NMR spectrum of the 3,5,5-trimethylhexyl group, based on data from analogous compounds like 3,5,5-trimethyl-1-hexanol, reveals a complex series of signals in the aliphatic region. The chemical shifts are influenced by the silicon and fluorine atoms, which cause a slight downfield shift for the protons on the carbon alpha to the silicon (C1).
Table 1: Hypothetical ¹H and ¹³C NMR Data for Silane, fluorotris(3,5,5-trimethylhexyl)-
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH₂) | 0.6 - 0.8 | 15 - 20 |
| 2 (CH₂) | 1.2 - 1.4 | 40 - 45 |
| 3 (CH) | 1.5 - 1.7 | 30 - 35 |
| 4 (CH₂) | 1.1 - 1.3 | 50 - 55 |
| 5 (C) | - | 30 - 35 |
| 6 (CH₃) | 0.8 - 0.9 | 30 - 35 |
| 7 (CH₃) | 0.8 - 0.9 | 30 - 35 |
The ¹⁹F NMR spectrum is expected to show a single resonance, likely a quartet due to coupling with the ²⁹Si nucleus. The chemical shift for trialkylsilyl fluorides typically appears in a specific region of the ¹⁹F NMR spectrum. The ²⁹Si NMR spectrum would similarly display a doublet due to the strong one-bond coupling to the fluorine atom (¹JSi-F), which is characteristically large for such compounds.
Multidimensional NMR Techniques (2D-NMR, Solid-State NMR)
Two-dimensional NMR techniques are indispensable for deciphering the complex structure of the three identical 3,5,5-trimethylhexyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C nuclei that are directly bonded. It would be instrumental in assigning the proton signals to their corresponding carbon atoms within the alkyl chains. For instance, the protons at 0.6-0.8 ppm would show a cross-peak with the carbon at 15-20 ppm, confirming their assignment to the C1 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. HMBC is crucial for establishing the connectivity of the entire carbon skeleton. For example, correlations would be observed from the protons on the C1 methylene (B1212753) group to the C2 and C3 carbons, and from the methyl protons (C8) to the C3 and C4 carbons, confirming the branching pattern.
Solid-State NMR: While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR could offer insights into the compound's conformation and packing in the solid phase. Broadened lines are expected due to the restricted molecular motion, but techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance resolution.
Quantitative NMR for Molecular Composition
Quantitative NMR (qNMR) can be employed to determine the purity of a sample of Silane, fluorotris(3,5,5-trimethylhexyl)- without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined by comparing the integral of a specific resonance of the analyte to that of the standard. For this molecule, a well-resolved proton signal, such as that from one of the methyl groups, could be used for quantification. ¹⁹F qNMR is also a powerful tool for the quantification of fluorinated compounds, offering high sensitivity and often a simpler spectrum with less signal overlap.
Mass Spectrometry Techniques for Molecular Integrity
Mass spectrometry provides vital information about the molecular weight and elemental composition of Silane, fluorotris(3,5,5-trimethylhexyl)- and offers clues to its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact elemental formula of the molecular ion. For Silane, fluorotris(3,5,5-trimethylhexyl)- (C₂₇H₅₇FSi), the expected monoisotopic mass of the molecular ion [M]⁺ would be determined with an accuracy of a few parts per million, unequivocally confirming its elemental composition.
Fragmentation Pathway Analysis
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The analysis of these fragments helps to piece together the structure of the molecule. For trialkylsilyl compounds, a common fragmentation pathway is the loss of one of the alkyl chains.
Table 2: Hypothetical Major Fragments in the Mass Spectrum of Silane, fluorotris(3,5,5-trimethylhexyl)-
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | [SiF(C₉H₁₉)₃]⁺ |
| [M - C₉H₁₉]⁺ | [SiF(C₉H₁₉)₂]⁺ |
| [M - 2(C₉H₁₉)]⁺ | [SiF(C₉H₁₉)]⁺ |
The fragmentation of the 3,5,5-trimethylhexyl chain itself would likely lead to the formation of a stable tert-butyl cation at m/z 57, which would be expected to be a prominent peak in the spectrum. Other fragmentations would involve cleavages at different points along the alkyl chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
The IR spectrum would be dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the numerous methyl and methylene groups in the alkyl chains. The Si-C and Si-F stretching vibrations would also be present, although they may be in the fingerprint region and potentially overlapped with other bands.
Raman spectroscopy is particularly useful for identifying non-polar bonds. The Si-C bond, being less polar than C-H bonds, would likely give a more intense signal in the Raman spectrum. The symmetric stretching of the C-C backbone would also be more Raman active.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Silane, fluorotris(3,5,5-trimethylhexyl)-
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C-H bend (alkyl) | 1350 - 1470 | 1350 - 1470 |
| Si-F stretch | 800 - 1000 | 800 - 1000 |
An extensive search for scientific literature detailing the advanced structural elucidation and spectroscopic characterization of "Silane, fluorotris(3,5,5-trimethylhexyl)-" has been conducted. Unfortunately, no specific research findings related to the X-ray crystallography, diffraction studies of its crystalline derivatives, or the electron microscopy for microstructural and nanostructural analysis of its derived materials could be located.
Therefore, it is not possible to generate the requested article with the specified content for the following sections:
3.4. X-ray Crystallography and Diffraction Studies of Crystalline Derivatives 3.5. Electron Microscopy for Microstructural and Nanostructural Analysis of Derived Materials
The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings for these specific topics, is contingent on the availability of published research. In this case, the required data for "Silane, fluorotris(3,5,5-trimethylhexyl)-" does not appear to be available in the public domain.
Mechanistic Investigations of Silane,fluorotris 3,5,5 Trimethylhexyl Reactivity
Hydrolysis and Condensation Mechanisms on Diverse Substrates
The hydrolysis of "Silane, fluorotris(3,5,5-trimethylhexyl)-" is anticipated to proceed via a nucleophilic substitution mechanism at the silicon center. In the presence of water, the silicon-fluorine bond would be the primary site of attack. However, the extreme steric hindrance presented by the three large 3,5,5-trimethylhexyl groups would significantly impede the approach of a water molecule. This steric shielding is expected to drastically slow the rate of hydrolysis compared to less hindered fluorosilanes. The reaction would likely follow an SN2-Si mechanism, where the incoming nucleophile (water or a hydroxide (B78521) ion) attacks the silicon atom, leading to a pentacoordinate transition state before the fluoride (B91410) ion is displaced.
The subsequent condensation of the resulting silanol (B1196071), tris(3,5,5-trimethylhexyl)silanol, would involve the formation of a siloxane bond (Si-O-Si) with another silanol molecule or with hydroxyl groups on a substrate surface. This process is also expected to be exceptionally slow due to the steric bulk of the alkyl groups, which would hinder the necessary proximity of the reacting silanol moieties. The nature of the substrate (e.g., silica, metal oxides) would influence the reaction, with surface hydroxyl groups potentially acting as nucleophiles in the initial hydrolysis step or as condensation partners.
Surface Adsorption Kinetics and Thermodynamics
The adsorption of "Silane, fluorotris(3,5,5-trimethylhexyl)-" onto various surfaces is expected to be governed by a combination of physisorption and chemisorption processes. Initially, van der Waals interactions between the long alkyl chains and the surface would likely lead to physisorption. The kinetics of this process would be influenced by the surface topography and the solvent environment.
Thermodynamically, the large hydrophobic alkyl groups would favor adsorption onto non-polar surfaces to minimize contact with polar solvents. The subsequent chemisorption, involving the formation of a covalent bond between the silicon atom and the surface (e.g., via reaction with surface hydroxyls), would be the rate-determining step and is anticipated to have a high activation energy due to the aforementioned steric hindrance. Isotherm models, such as the Langmuir or Freundlich models, could theoretically be applied to describe the equilibrium of adsorption, but no experimental data is currently available.
Oligomerization and Polymerization Pathways
Due to the extreme steric hindrance imposed by the three 3,5,5-trimethylhexyl groups, traditional oligomerization and polymerization pathways observed for less substituted silanes are highly improbable for "Silane, fluorotris(3,5,5-trimethylhexyl)-". The formation of short-chain oligomers through the condensation of the corresponding silanol would be severely limited. The bulky substituents would prevent the close approach required for the formation of multiple siloxane linkages, effectively terminating the chain growth after the formation of a dimer or, at most, a trimer under forcing conditions.
Pathways involving catalysts, such as strong acids or bases, that typically promote the polymerization of silanes, are unlikely to overcome the formidable steric barrier present in this molecule. Therefore, the formation of high molecular weight polymers from this monomer is not expected.
Reaction with Organic and Inorganic Intermediates
The reactivity of "Silane, fluorotris(3,5,5-trimethylhexyl)-" with various organic and inorganic intermediates would be dictated by the accessibility of the silicon center. Electrophilic attack on the silicon-fluorine bond by strong Lewis acids could potentially activate the molecule for subsequent reactions. However, the bulky alkyl groups would shield the silicon atom from attack by most nucleophiles.
Reactions with radical intermediates are conceivable, potentially involving the abstraction of a hydrogen atom from one of the alkyl chains. However, the primary reactive site remains the Si-F bond. Reactions with organometallic reagents, such as Grignard or organolithium compounds, could theoretically lead to the displacement of the fluoride ion, but the steric hindrance would likely necessitate harsh reaction conditions.
Solvent Effects and Reaction Environment Influences
The choice of solvent is expected to have a significant impact on the reactivity of "Silane, fluorotris(3,5,5-trimethylhexyl)-". For reactions proceeding via an SN2-Si mechanism, polar aprotic solvents would be expected to enhance the rate of reaction by solvating the departing fluoride ion without strongly solvating the incoming nucleophile. In contrast, polar protic solvents could decrease the reaction rate by forming strong hydrogen bonds with the nucleophile, thereby reducing its reactivity.
The pH of the reaction environment would be a critical factor in hydrolysis and condensation reactions. Acidic or basic conditions would catalyze these processes, although the magnitude of the catalytic effect would be tempered by the steric hindrance around the silicon atom. The presence of phase-transfer catalysts might be necessary to facilitate reactions in biphasic systems.
Catalytic Activity and Mechanisms in Specific Transformations
There is no available information to suggest that "Silane, fluorotris(3,5,5-trimethylhexyl)-" possesses any significant catalytic activity. While some silanes can act as hydride donors in certain catalytic reductions, the presence of the electron-withdrawing fluorine atom and the lack of a silicon-hydride bond in the parent molecule make this role unlikely.
Theoretically, the corresponding silanol could potentially act as a bulky, weakly acidic catalyst in specific transformations, but this has not been reported. The steric bulk that hinders its own reactivity would also likely prevent it from effectively participating as a catalyst in most chemical transformations.
Theoretical and Computational Chemistry of Silane,fluorotris 3,5,5 Trimethylhexyl
Quantum Chemical Calculations of Electronic Structure and Bonding
There is no publicly available research detailing quantum chemical calculations specifically for Silane (B1218182), fluorotris(3,5,5-trimethylhexyl)-. Such calculations would be essential to elucidate its electronic structure, including the nature of the silicon-fluorine and silicon-carbon bonds, charge distribution, and molecular orbital energies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No studies employing molecular dynamics simulations to investigate the conformational landscape or intermolecular interactions of Silane, fluorotris(3,5,5-trimethylhexyl)- have been found in the public domain. These simulations would be crucial for understanding the flexibility of the trimethylhexyl groups and how the molecule interacts with itself and other molecules in various phases.
Density Functional Theory (DFT) Studies of Reactivity and Reaction Barriers
Specific DFT studies on the reactivity of Silane, fluorotris(3,5,5-trimethylhexyl)- and the energy barriers for its potential reactions are not available in the scientific literature. DFT is a powerful tool for predicting reaction mechanisms and kinetics, but it has not been applied to this compound in published research.
Predictive Modeling of Spectroscopic Signatures
There are no reports on the predictive modeling of spectroscopic signatures (e.g., NMR, IR, Raman) for Silane, fluorotris(3,5,5-trimethylhexyl)-. Such theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure.
In Silico Design and Property Prediction of Related Analogues
The in silico design and property prediction of analogues of Silane, fluorotris(3,5,5-trimethylhexyl)- have not been explored in available research. This area of computational chemistry focuses on designing new molecules with desired properties based on a parent structure.
Advanced Applications in Materials Science and Surface Engineering
Fabrication of Superhydrophobic and Oleophobic Surfaces
Information regarding the specific use of Silane (B1218182), fluorotris(3,5,5-trimethylhexyl)- for the fabrication of superhydrophobic and oleophobic surfaces is not detailed in available research. Generally, fluorinated silanes are employed to lower the surface energy of substrates, which in combination with surface roughness, can lead to water and oil repellency. However, specific contact angle measurements, durability studies, or fabrication methodologies involving this particular compound have not been publicly documented.
Development of Functionalized Coatings and Thin Films
There is a lack of specific studies detailing the development and performance of functionalized coatings and thin films using Silane, fluorotris(3,5,5-trimethylhexyl)-. Research on similar long-chain fluorinated silanes suggests they can be used to create protective, low-friction, and anti-fouling surfaces. However, data on properties such as coating thickness, adhesion, thermal stability, or specific functionalities imparted by Silane, fluorotris(3,5,5-trimethylhexyl)- are not available.
Integration into Composite Materials for Enhanced Performance
The integration of Silane, fluorotris(3,5,5-trimethylhexyl)- into composite materials to enhance performance characteristics such as mechanical strength, thermal resistance, or environmental durability is not described in the available literature. Silanes can act as coupling agents to improve the interfacial adhesion between inorganic fillers and polymer matrices, but specific examples or data relating to this compound are absent.
Application in Micro- and Nanofabrication Processes
Specific applications of Silane, fluorotris(3,5,5-trimethylhexyl)- in micro- and nanofabrication processes, such as surface modification of MEMS/NEMS devices, nanoimprint lithography, or as a component in self-assembled monolayers for molecular electronics, are not documented in scientific publications.
Surface Modification of Inorganic and Organic Substrates
While the fundamental chemistry of silanes allows for the surface modification of a wide range of substrates containing hydroxyl groups (e.g., glass, silicon, metal oxides) and some organic polymers, specific research detailing the reaction conditions, surface coverage, and resulting properties for Silane, fluorotris(3,5,5-trimethylhexyl)- on various substrates is not available.
Use as Precursors for Advanced Inorganic-Organic Hybrid Materials
The role of Silane, fluorotris(3,5,5-trimethylhexyl)- as a precursor in the synthesis of advanced inorganic-organic hybrid materials through sol-gel processes or other synthetic routes has not been reported. Consequently, there is no information on the properties or potential applications of hybrid materials derived from this specific silane.
Analytical Methodologies for Detection, Quantification, and Purity Assessment
Chromatographic Separation Techniques (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are fundamental in separating the target analyte from a mixture, allowing for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary and highly effective technique for the analysis of volatile and semi-volatile organosilanes. For fluorinated silanes, GC coupled with tandem mass spectrometry (GC-MS/MS) has been shown to be a particularly robust method. diva-portal.org The process involves vaporizing the sample and separating its components in a gaseous mobile phase through a specialized column.
Challenges in the GC-MS analysis of organosilanes can include unexpected gas-phase reactions within the mass spectrometer's detector, which may complicate spectral interpretation. wiley.comresearchgate.net For instance, reactions with residual water in the C-trap of an Orbitrap mass spectrometer can lead to the formation of unusual ions, which requires careful data analysis. researchgate.net High-resolution mass spectrometry (HR-MS) is instrumental in investigating these gas-phase ion reactions and ensuring accurate compound identification. wiley.com
Table 1: Illustrative GC-MS Parameters for Analysis of Analogous Fluorinated Silanes
| Parameter | Setting |
|---|---|
| GC System | Hewlett Packard GC or similar |
| Column | TG-5 SILMS (30 m × 250 μm × 0.25 μm) or equivalent wiley.com |
| Injection Mode | Splitless (1 µL) wiley.com |
| Carrier Gas | Helium at 1.0 mL/min wiley.com |
| Oven Program | Initial 80°C (hold 0.5 min), ramp 20°C/min to 250°C (hold 6 min) wiley.com |
| Mass Spectrometer | Quadrupole, Ion Trap, or Orbitrap (e.g., Q Exactive GC Orbitrap) wiley.com |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50–600 u (Full Scan) wiley.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The utility of LC-MS for the direct analysis of reactive fluorinated silanes like Silane (B1218182), fluorotris(3,5,5-trimethylhexyl)- is often limited. Studies on similar compounds have indicated that they can be too reactive with the mobile phases typically used in liquid chromatography, leading to degradation or reaction before detection. diva-portal.org
However, LC-MS, particularly with electrospray ionization (ESI), proves to be a valuable tool for detecting the hydrolysis and condensation products of fluorinated silanes, such as siloxanes. diva-portal.org Therefore, while not ideal for the parent compound, LC-MS is crucial for studying its stability and degradation pathways in various environments. The technique is a method of choice for analyzing a wide array of compounds in complex matrices due to its high selectivity and sensitivity. unige.ch
Development of Hyphenated Techniques for Complex Matrix Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex samples. nih.gov
For fluorinated silanes, the development of methods using Atmospheric Pressure Gas Chromatography coupled to Tandem Mass Spectrometry (APGC-MS/MS) has proven effective. diva-portal.org This technique offers the high separation efficiency of GC with the enhanced selectivity and sensitivity of MS/MS detection, making it suitable for analyzing extracts from complex matrices such as cosmetics or environmental sludge. diva-portal.org The use of tandem mass spectrometry (MS/MS) helps to reduce background noise and interferences, allowing for lower detection limits and more confident compound identification.
Reference Material Development and Method Validation
The accuracy of any quantitative analysis relies heavily on the availability of high-purity reference materials and a thoroughly validated analytical method.
Reference Material Development
For a specialized compound like Silane, fluorotris(3,5,5-trimethylhexyl)-, a certified reference material (CRM) may not be commercially available. In such cases, an in-house primary standard must be synthesized and rigorously purified. The purity of this standard would then be established using a combination of techniques, such as NMR, GC-MS, and elemental analysis, to ensure its suitability for use as a calibrant.
Method Validation
A developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Accuracy: The closeness of agreement between the true value and the value found.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For similar fluorinated silanes, GC-MS/MS methods have been developed with instrument detection limits (IDL) in the low µg/mL range, demonstrating the high sensitivity achievable. diva-portal.org
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy (% Recovery) | (Measured Conc. / True Conc.) x 100 | 80-120% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements | < 15-20% |
| LOD | Signal-to-Noise Ratio of ~3:1 | Determined experimentally |
| LOQ | Signal-to-Noise Ratio of ~10:1 | Determined experimentally |
Trace Analysis and Contaminant Profiling
Detecting and identifying the target compound at trace levels, as well as profiling potential impurities, are critical aspects of a comprehensive analytical strategy.
Trace Analysis
Trace analysis of Silane, fluorotris(3,5,5-trimethylhexyl)- requires highly sensitive instrumentation, such as GC-MS/MS, and meticulous sample preparation to minimize background contamination. diva-portal.org Potential sources of contamination include solvents, containers, and labware, which can leach interfering substances like plasticizers. Single-ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in mass spectrometry are often employed to enhance sensitivity for trace-level detection.
Contaminant Profiling
GC-MS is an excellent tool for identifying and quantifying impurities in silane products. A thorough contaminant profile is essential for understanding the product's purity and potential reactivity. Potential impurities could include unreacted starting materials, by-products from side reactions, isomers, or degradation products like siloxanes formed through hydrolysis.
Table 3: Potential Contaminants in Technical-Grade Silane, fluorotris(3,5,5-trimethylhexyl)-
| Contaminant Type | Potential Compound(s) | Rationale |
|---|---|---|
| Starting Materials | Isomers of trimethylhexene, fluorosilane precursors | Incomplete reaction |
| By-products | Partially substituted silanes, isomers | Side reactions during synthesis |
| Oligomers | Disiloxanes, trisiloxanes | Formed through hydrolysis and condensation |
| Related Impurities | Other alkylfluorosilanes | Impurities in starting materials |
Future Research Trajectories and Emerging Paradigms in Silane,fluorotris 3,5,5 Trimethylhexyl Studies
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of Silane (B1218182),fluorotris(3,5,5-trimethylhexyl)-. Current synthetic routes, while effective, may rely on energy-intensive processes or reagents that are not aligned with the principles of green chemistry.
Key research thrusts in this area will include:
Catalyst Development: Investigating novel catalysts for the hydrosilylation of 3,5,5-trimethylhexene with a suitable fluorosilane precursor. The focus will be on replacing traditional platinum-based catalysts with more abundant and less toxic earth-abundant metals.
Flow Chemistry: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
A comparative analysis of potential synthetic routes is illustrated in the table below.
| Parameter | Conventional Route | Potential Sustainable Route | Future Target |
| Catalyst | Platinum-based | Iron or Copper-based | Catalyst-free (e.g., photochemical) |
| Solvent | Chlorinated Solvents | Supercritical CO2 / Bio-derived solvents | Solvent-free |
| Energy Input | High Temperature Reflux | Microwave or Ultrasonic Irradiation | Ambient Temperature |
| Atom Economy | Moderate | High | Very High |
This table presents a hypothetical comparison of synthetic routes to illustrate future research goals in sustainable synthesis.
Deeper Elucidation of Complex Reaction Networks and Intermediates
A fundamental understanding of the reaction mechanisms governing the formation and reactivity of Silane,fluorotris(3,5,5-trimethylhexyl)- is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to map out the complex reaction networks.
Areas of focus will include:
In-situ Monitoring: Utilizing techniques such as ReactIR and Raman spectroscopy to monitor the reaction progress in real-time, allowing for the identification and characterization of transient intermediates.
Kinetic Studies: Performing detailed kinetic analyses to determine the rate-determining steps and the influence of various parameters (temperature, concentration, catalyst loading) on the reaction outcome.
Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model the reaction pathways, predict the structures of transition states, and understand the electronic effects of the fluoro and trimethylhexyl substituents.
| Technique | Objective | Expected Outcome |
| ReactIR Spectroscopy | Real-time monitoring of reactant and product concentrations | Identification of key reaction intermediates and kinetic profiling |
| Raman Spectroscopy | Probing vibrational modes of reacting species | Understanding changes in bonding during the reaction |
| Density Functional Theory (DFT) | Modeling reaction energy profiles | Prediction of transition state structures and activation energies |
This table outlines the application of various techniques for the elucidation of reaction networks involving Silane,fluorotris(3,5,5-trimethylhexyl)-.
Advanced Materials Integration and Performance Optimization in Specific Applications
The unique molecular structure of Silane,fluorotris(3,5,5-trimethylhexyl)- suggests its potential for creating high-performance materials. Future research will focus on integrating this silane into various matrices and optimizing the performance of the resulting materials for specific applications.
Potential applications and research directions include:
Superhydrophobic Coatings: The combination of the low surface energy of the fluorine atom and the steric bulk of the trimethylhexyl groups makes this silane an excellent candidate for creating durable superhydrophobic surfaces. Research will focus on optimizing the coating formulation and application process to achieve maximum water repellency and mechanical robustness.
Dielectric Materials: The nonpolar nature of the molecule suggests its utility as a low-k dielectric material in microelectronics. Future studies will investigate the dielectric constant and breakdown voltage of thin films derived from this silane.
Lubricants and Release Agents: The bulky alkyl groups could provide excellent lubrication properties, and the fluorinated component could enhance thermal and chemical stability, making it a candidate for specialty lubricants and release coatings.
| Application Area | Key Performance Metric | Research Optimization Goal |
| Superhydrophobic Coatings | Water Contact Angle | > 150° with low roll-off angle |
| Low-k Dielectrics | Dielectric Constant (k) | < 2.5 |
| Specialty Lubricants | Coefficient of Friction | Minimize under high load and temperature |
This table presents potential applications and the corresponding performance metrics that future research on Silane,fluorotris(3,5,5-trimethylhexyl)- would aim to optimize.
Development of High-Throughput Screening Methodologies for Derivatives
To accelerate the discovery of new materials based on the Silane,fluorotris(3,5,5-trimethylhexyl)- scaffold, high-throughput screening (HTS) methodologies will be indispensable. nih.gov These methods allow for the rapid synthesis and evaluation of a large library of derivatives, where the core structure is systematically modified.
Future HTS workflows will likely involve:
Automated Synthesis: Utilizing robotic platforms for the parallel synthesis of derivatives with variations in the alkyl chains or by replacing the fluorine atom with other functional groups. scienceintheclassroom.org
Rapid Property Characterization: Integrating automated techniques for measuring key properties such as contact angle, dielectric constant, and thermal stability.
Data-Driven Discovery: Employing machine learning algorithms to analyze the large datasets generated by HTS to identify structure-property relationships and guide the design of new derivatives with desired characteristics.
| Screening Parameter | High-Throughput Method | Throughput (samples/day) |
| Hydrophobicity | Automated Goniometry | > 1000 |
| Thermal Stability | High-Throughput TGA | > 100 |
| Dielectric Properties | Automated Capacitance-Voltage Measurement | > 500 |
This table illustrates hypothetical high-throughput screening methods for the rapid evaluation of derivatives of Silane,fluorotris(3,5,5-trimethylhexyl)-.
Multiscale Modeling and Simulation for Predictive Materials Design
Multiscale modeling is a powerful paradigm that connects the behavior of materials across different length and time scales, from the atomic to the macroscopic level. researchgate.netrsc.org This approach will be pivotal in the predictive design of materials incorporating Silane,fluorotris(3,5,5-trimethylhexyl)-.
The multiscale modeling framework for this system would entail:
Quantum Mechanics (QM): At the most fundamental level, QM methods like DFT will be used to calculate the electronic structure and properties of the individual silane molecule. nih.gov
Molecular Dynamics (MD): Using the parameters derived from QM, MD simulations will be employed to study the collective behavior of many silane molecules, predicting properties such as surface tension, viscosity, and the self-assembly of monolayers.
Coarse-Graining and Mesoscale Modeling: To access larger length and time scales, coarse-grained models will be developed to simulate the morphology of coatings or the integration of the silane into a polymer matrix. rsc.org
Continuum Mechanics: Finally, the properties derived from the lower-scale simulations will be used as inputs for continuum models to predict the macroscopic performance of a device or material.
This integrated computational approach will enable the in-silico design and optimization of materials, reducing the need for extensive trial-and-error experimentation and accelerating the development of new technologies based on Silane,fluorotris(3,5,5-trimethylhexyl)-. ornl.gov
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Silane,fluorotris(3,5,5-trimethylhexyl)- in laboratory settings?
- Methodological Answer :
- Flammability : Store in airtight containers away from ignition sources (e.g., sparks, open flames) due to its classification as a flammable liquid .
- Moisture Sensitivity : Use inert atmosphere techniques (e.g., gloveboxes, Schlenk lines) to prevent hydrolysis, as silanes often react vigorously with water .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are recommended for structural characterization of Silane,fluorotris(3,5,5-trimethylhexyl)-?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm fluorinated alkyl chain integration and silane bonding .
- FTIR : Identify Si-F (800–1000 cm) and C-F (1100–1300 cm) stretching vibrations .
- Mass Spectrometry (ESI/MS) : Use electrospray ionization to detect molecular ion peaks and fragmentation patterns, as demonstrated for structurally similar esters .
Q. What environmental precautions are necessary when working with this compound?
- Methodological Answer :
- Aquatic Toxicity : Avoid discharge into waterways; use closed-loop systems for waste collection .
- Disposal : Coordinate with authorized hazardous waste facilities for incineration or chemical neutralization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize decomposition during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon using dried solvents to prevent hydrolysis .
- Temperature Control : Maintain temperatures below 60°C (based on thermal stability data of analogous silanes) .
- Catalyst Selection : Use transition-metal catalysts (e.g., Pt/C) for controlled fluorination, as seen in related organosilicon syntheses .
Q. How can discrepancies in reported thermal stability data be resolved?
- Methodological Answer :
- Comparative Analysis : Perform thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min in N) to assess decomposition profiles .
- Purity Assessment : Use HPLC or GC-MS to verify sample purity, as impurities (e.g., residual solvents) may lower observed stability .
- Inter-laboratory Validation : Collaborate with independent labs to replicate studies and identify methodological variables (e.g., sample preparation) .
Q. What role does the fluorinated alkyl chain play in surface modification applications?
- Methodological Answer :
- Hydrophobicity : Compare contact angles of surfaces treated with fluorinated vs. non-fluorinated analogs to quantify hydrophobicity enhancement .
- Chemical Resistance : Test stability under UV exposure or acidic conditions using XPS to monitor surface degradation .
- Adhesion Studies : Use AFM to measure binding affinity with substrates (e.g., silicon wafers), leveraging the silane’s ability to form covalent Si-O bonds .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity with alcohols?
- Methodological Answer :
- Controlled Reactivity Tests : Systematically vary alcohol chain length (e.g., methanol vs. ethanol) and reaction temperatures to map kinetic profiles .
- Mechanistic Probes : Use NMR to track silane-alcohol adduct formation and identify side products (e.g., hexamethyldisiloxane) .
- Literature Cross-Referencing : Compare studies for differences in solvent systems (e.g., anhydrous vs. wet conditions), which significantly impact reactivity .
Key Physical Properties (Summarized from Evidence)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
